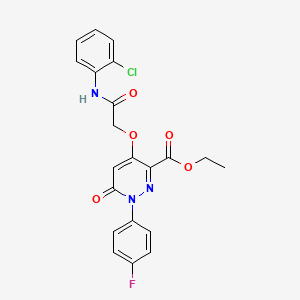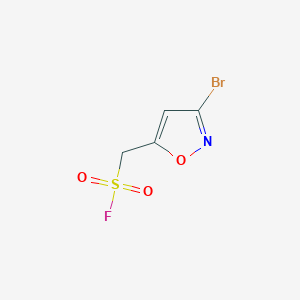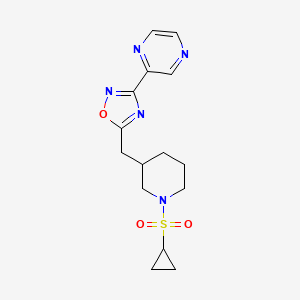
4-Bromo-2-(difluoromethyl)pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(difluoromethyl)pyrazol-3-amine, also known as BDFMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDFMP is a pyrazole derivative that has been synthesized through various methods and has been found to have unique biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(difluoromethyl)pyrazol-3-amine is not fully understood, but it has been found to inhibit the activity of GSK-3β, which is a serine/threonine protein kinase that is involved in various cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. Inhibition of GSK-3β has been found to have therapeutic potential in various diseases, including Alzheimer's disease, bipolar disorder, and diabetes.
Biochemical and Physiological Effects:
This compound has been found to have unique biochemical and physiological effects. In addition to inhibiting the activity of GSK-3β, this compound has been found to induce apoptosis in cancer cells, inhibit the activation of microglia in the central nervous system, and have antidepressant-like effects in animal models. This compound has also been found to have low toxicity in vitro and in vivo, making it a potential candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
4-Bromo-2-(difluoromethyl)pyrazol-3-amine has several advantages for lab experiments, including its high purity and yield, low toxicity, and potential applications in various fields. However, this compound has limitations, including its limited solubility in water and its potential instability in certain conditions.
Orientations Futures
There are several future directions for 4-Bromo-2-(difluoromethyl)pyrazol-3-amine research, including its potential applications in drug development for various diseases, including Alzheimer's disease, bipolar disorder, and cancer. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Additionally, the synthesis of this compound can be optimized to produce higher yields and purity, making it more accessible for research and drug development.
Méthodes De Synthèse
4-Bromo-2-(difluoromethyl)pyrazol-3-amine can be synthesized through various methods, including the reaction of 4-bromo-2-fluoropyrazole with difluoromethylamine. Another method involves the reaction of 4-bromo-2-fluoropyrazole with difluoromethylamine hydrochloride in the presence of a base. The synthesis of this compound has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
4-Bromo-2-(difluoromethyl)pyrazol-3-amine has potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, this compound has been found to have potent inhibitory effects on the enzyme glycogen synthase kinase 3β (GSK-3β), which is implicated in various diseases, including Alzheimer's disease, bipolar disorder, and diabetes. This compound has also been found to have potent antitumor activity in various cancer cell lines, making it a potential candidate for cancer therapy.
In neuroscience research, this compound has been found to have neuroprotective effects by inhibiting the activation of microglia, which are immune cells in the central nervous system that play a role in neuroinflammation. This compound has also been found to have antidepressant-like effects in animal models, making it a potential candidate for the treatment of depression.
Propriétés
IUPAC Name |
4-bromo-2-(difluoromethyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrF2N3/c5-2-1-9-10(3(2)8)4(6)7/h1,4H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOWGTIDIMTFOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1Br)N)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-13-methyl-17-(2-methylhydrazono)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-ol](/img/structure/B2532382.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea](/img/structure/B2532389.png)



![3-{[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B2532395.png)


![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole](/img/structure/B2532400.png)



